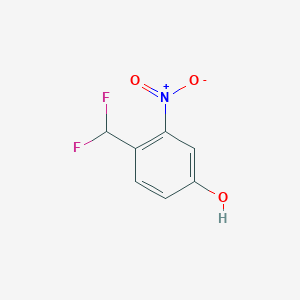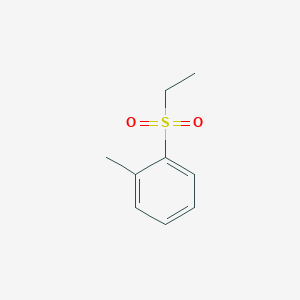
4-(Difluoromethyl)-3-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-3-nitrophenol is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-3-nitrophenol typically involves the introduction of the difluoromethyl group and the nitro group onto a phenol ring. One common method is the nitration of a difluoromethyl-substituted phenol. This can be achieved through the reaction of the phenol with nitric acid under controlled conditions to introduce the nitro group.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction conditions precisely .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)-3-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group.
Major Products:
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Difluoromethyl-substituted derivatives.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-3-nitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-3-nitrophenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These properties make it a valuable compound for studying various biochemical pathways and developing new therapeutic agents .
Comparación Con Compuestos Similares
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Used in the synthesis of herbicides.
Uniqueness: 4-(Difluoromethyl)-3-nitrophenol is unique due to its specific combination of a difluoromethyl group and a nitro group on a phenol ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H5F2NO3 |
|---|---|
Peso molecular |
189.12 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-3-nitrophenol |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)5-2-1-4(11)3-6(5)10(12)13/h1-3,7,11H |
Clave InChI |
CSVLRDGREHVAHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)[N+](=O)[O-])C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)



![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)



![1-[2-(Bromomethyl)butyl]cyclopent-1-ene](/img/structure/B13192392.png)


![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-7'-carboxylic acid](/img/structure/B13192410.png)
![Benzyl[2-(4-methylcyclohexyl)ethyl]amine](/img/structure/B13192411.png)
